molecular formula C41H39N3O5 B1406627 (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate CAS No. 474123-46-1

(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate

Cat. No. B1406627
CAS RN: 474123-46-1
M. Wt: 653.8 g/mol
InChI Key: XBFUQFBELVYYJP-QNGWXLTQSA-N
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Description

“(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate” is a chemical compound with the CAS Number: 474123-46-1 and a linear formula of C41H39N3O5 . It has a molecular weight of 653.78 . The compound is solid in physical form and has a melting point of 79 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C41H39N3O5/c1-44(48-2)39(46)37(42-40(47)49-28-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-27-38(45)43-41(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-37H,26-28H2,1-2H3,(H,42,47)(H,43,45)/t37-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid with a melting point of 79 . Its molecular weight is 653.78 , and its linear formula is C41H39N3O5 . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Chemical Structure and Properties

The title compound, known by its systematic name, exhibits unique torsion angles that deviate from typical values found in other Fmoc-protected amino acids. This deviation is observed in the orientations of the fluorene and carboxyl groups, indicating distinct structural properties. The crystal structure of this compound forms two-dimensional sheets parallel to the ab plane, facilitated by two intermolecular hydrogen bonds (O—H⋯O and N—H⋯O) (Yamada, Hashizume, & Shimizu, 2008). Another study on a similar compound, N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, shows a slightly pyramidalized molecular plane of the O=C—NH—Cα unit, which is key in understanding the molecular interactions and potential applications of these compounds (Yamada, Hashizume, Shimizu, & Deguchi, 2008).

Synthesis and Utility in Peptide Chemistry

An efficient synthesis method for 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates has been developed. These carbamates are crystalline solids and have been fully characterized. They serve as building blocks for the synthesis of several dipeptidyl urea esters, showing their significance in peptide chemistry. The coupling of these carbamates with N,O-bis[trimethylsilyl]amino acids results in Fmoc-protected dipeptide urea acids, highlighting their utility in the synthesis of complex peptide structures (Babu & Kantharaju, 2005).

Photoelectric Applications

Compounds related to the structure of the title compound have been studied for their photoelectric performances. Star-burst carbazol derivatives synthesized using materials like carbazol, triarylamine, and fluorene derivatives show significant blue fluorescence and have energy levels suitable for use as hole transport materials. This highlights the potential application of these compounds in optoelectronic devices (Xi-cun, 2010).

Application in Sensing and Environmental Protection

Derivatives of the title compound, like conjugated polymers of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine), have been prepared and applied for fluorescence detection of different acids and amines. Their excellent fluorescence properties, especially in detecting both acids and amines in various states, show their potential in environmental protection, biosensing, and toxins detection in food (Qian, Zhang, Liu, & Xia, 2019).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N3O5/c1-44(48-2)39(46)37(42-40(47)49-28-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-27-38(45)43-41(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-37H,26-28H2,1-2H3,(H,42,47)(H,43,45)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFUQFBELVYYJP-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate
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(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate
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(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate
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(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate

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